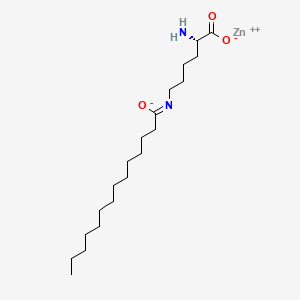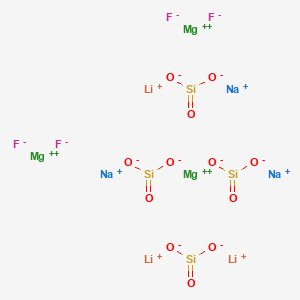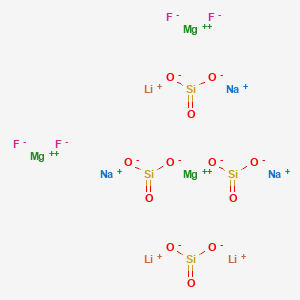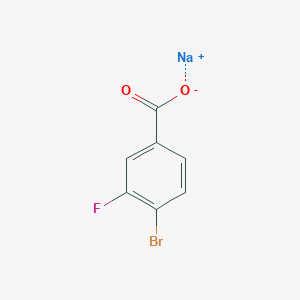![molecular formula C17H12Br3NO B12651051 3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide CAS No. 6332-23-6](/img/structure/B12651051.png)
3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 32230 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of NSC 32230 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial formation of the compound involves the reaction of precursor chemicals under controlled conditions. This step often requires a catalyst to facilitate the reaction.
Intermediate Steps: The intermediate steps involve further chemical reactions to refine and modify the compound. These steps may include oxidation, reduction, and substitution reactions.
Final Synthesis: The final synthesis step involves the purification and crystallization of the compound to achieve the desired purity and structure.
Industrial production methods for NSC 32230 are designed to maximize yield and efficiency. These methods often involve large-scale reactors and continuous processing techniques to ensure consistent quality and output.
Analyse Chemischer Reaktionen
NSC 32230 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxides, while reduction reactions may yield different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
NSC 32230 has a wide range of scientific research applications, including:
Chemistry: In chemistry, NSC 32230 is used as a reagent in various reactions and as a standard for analytical techniques.
Biology: In biology, the compound is used in studies related to cellular processes and molecular interactions.
Medicine: In medicine, NSC 32230 is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: In industry, the compound is used in the production of various materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of NSC 32230 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes.
Vergleich Mit ähnlichen Verbindungen
NSC 32230 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 706744: This compound is known for its stability and reactivity, similar to NSC 32230.
NSC 725776: This compound has similar applications in chemistry and biology.
NSC 724998: This compound is used in similar industrial processes and has comparable chemical properties.
The uniqueness of NSC 32230 lies in its specific molecular structure and the particular pathways it affects, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
6332-23-6 |
|---|---|
Molekularformel |
C17H12Br3NO |
Molekulargewicht |
486.0 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-2-(3-bromoquinolin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C17H12Br2NO.BrH/c18-14-7-5-12(6-8-14)17(21)11-20-10-15(19)9-13-3-1-2-4-16(13)20;/h1-10H,11H2;1H/q+1;/p-1 |
InChI-Schlüssel |
XVBNVYVKAGKOKN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=[N+]2CC(=O)C3=CC=C(C=C3)Br)Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


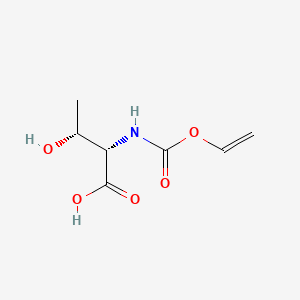
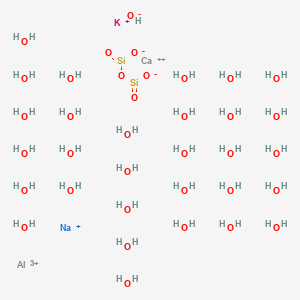
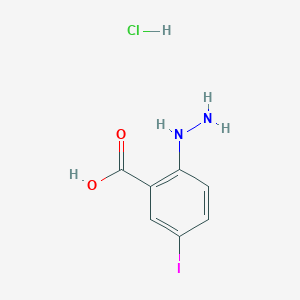

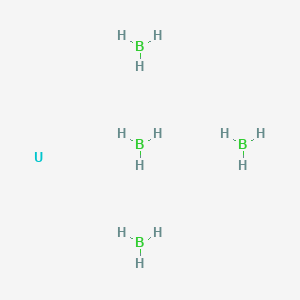

![4-Pyridinecarboxylic acid, 2-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydro-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrido[3,4-b]indol-1-yl]-](/img/structure/B12651012.png)



